molecular formula C7H7NO4 B14857699 2-Hydroxy-6-methoxyisonicotinic acid

2-Hydroxy-6-methoxyisonicotinic acid

Cat. No.: B14857699
M. Wt: 169.13 g/mol
InChI Key: BRQFRLWSMFJPEQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyisonicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxyisonicotinic acid typically involves the functionalization of isonicotinic acid derivatives. One common method is the hydroxylation of 6-methoxyisonicotinic acid using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or methanol and catalysts such as palladium or copper salts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-6-oxoisonicotinic acid.

    Reduction: Formation of 2-hydroxy-6-methoxyisonicotinyl alcohol or amine derivatives.

    Substitution: Formation of 2-hydroxy-6-halogenated or alkylated isonicotinic acid derivatives.

Scientific Research Applications

2-Hydroxy-6-methoxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer research, it may exert its effects by modulating signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylisonicotinic acid
  • 2-Hydroxy-6-ethoxyisonicotinic acid
  • 2-Hydroxy-6-chloroisonicotinic acid

Uniqueness

2-Hydroxy-6-methoxyisonicotinic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-methoxy-6-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-6-3-4(7(10)11)2-5(9)8-6/h2-3H,1H3,(H,8,9)(H,10,11)

InChI Key

BRQFRLWSMFJPEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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